molecular formula C6H6N4O2 B14764154 2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile

2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile

Cat. No.: B14764154
M. Wt: 166.14 g/mol
InChI Key: LLXSJOQZWRZOSI-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile is a chemical compound with the molecular formula C6H6N4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile typically involves the nitration of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the imidazole ring . The resulting 5-nitro-1-methylimidazole is then reacted with acetonitrile under specific conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(1-Methyl-5-aminoimidazol-2-yl)acetonitrile.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile involves its interaction with biological molecules. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.

    Tinidazole: Used for similar applications in treating infections.

    Ornidazole: Known for its antiparasitic activity.

Uniqueness

2-(1-Methyl-5-nitroimidazol-2-yl)acetonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a nitrile group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-(1-methyl-5-nitroimidazol-2-yl)acetonitrile

InChI

InChI=1S/C6H6N4O2/c1-9-5(2-3-7)8-4-6(9)10(11)12/h4H,2H2,1H3

InChI Key

LLXSJOQZWRZOSI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CC#N)[N+](=O)[O-]

Origin of Product

United States

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